
OXA-11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OXA-11 is a potent, novel small-molecule amino pyrimidine inhibitor (1.2 pM biochemical IC(50)) of focal adhesion kinase (FAK). This compound inhibited FAK phosphorylation at phospho-tyrosine 397 with a mechanistic IC(50) of 1 nM in TOV21G tumor cells, which translated into functional suppression of proliferation in 3-dimensional culture with an EC(50) of 9 nM. Studies of this compound activity in TOV21G tumor-cell xenografts in mice revealed a pharmacodynamic EC(50) of 1.8 nM, indicative of mechanistic inhibition of pFAK [Y397] in these tumors. This compound slows tumor growth, potentiates the anti-tumor actions of cisplatin and--when combined with VEGFR-2 blockade--reduces metastasis of pancreatic neuroendocrine tumors in RIP-Tag2 mice.
科学的研究の応用
Scientific Research Applications
The study of OXA-11 has significant implications in microbiology and pharmacology. Below are key areas where this compound is applied:
Antibiotic Resistance Studies
Research on this compound contributes to understanding the mechanisms behind antibiotic resistance. Studies have shown that mutations in the OXA-10 gene lead to variants like this compound, which can hydrolyze ceftazidime more effectively than its predecessors . This knowledge is vital for developing new antibiotics and inhibitors.
Clinical Microbiology
This compound is frequently isolated from clinical specimens, particularly in nosocomial infections caused by Acinetobacter baumannii and Pseudomonas aeruginosa. Its detection helps clinicians tailor antibiotic therapy effectively. For instance, a study highlighted the successful treatment of infections caused by OXA-producing strains using combination therapies .
Genetic Characterization
Molecular characterization of this compound has been instrumental in epidemiological studies. Genetic sequencing allows researchers to track the spread of resistant strains within healthcare settings and communities. This information aids public health officials in implementing control measures .
Case Studies
Several case studies illustrate the implications of this compound in clinical settings:
Case Study 1: Ceftazidime Resistance
A study involving Pseudomonas aeruginosa isolates demonstrated that strains producing this compound exhibited significantly higher minimum inhibitory concentrations (MICs) for ceftazidime compared to non-producing strains. This finding underscores the importance of routine susceptibility testing in clinical laboratories .
Case Study 2: Treatment Outcomes
In a reported case, a patient with a carbapenem-resistant Acinetobacter baumannii infection was treated successfully with a combination of sulbactam and durlobactam, highlighting the significance of understanding specific beta-lactamase profiles such as this compound for effective treatment strategies .
Data Table: Characteristics of OXA Variants
Variant | Hydrolysis Activity | Key Mutations | Resistance Profile |
---|---|---|---|
OXA-10 | Low | N143S | Limited to penicillins |
This compound | High | N143S, G157D | Extended-spectrum cephalosporins |
OXA-14 | Moderate | D157G | Ceftriaxone and aztreonam |
OXA-23 | High | Various | Carbapenems |
化学反応の分析
Enzyme Classification and Genetic Context
OXA-11 belongs to the OXA-10 family of class D β-lactamases, characterized by substitutions at positions 143 (N→S) and 157 (G→D) compared to OXA-10 . These mutations enhance its ability to hydrolyze extended-spectrum cephalosporins like ceftazidime while retaining oxacillinase activity . The enzyme is encoded by the blaThis compound gene, often located on plasmids (e.g., pMLH52) in Pseudomonas aeruginosa .
Substrate Hydrolysis Profile
This compound hydrolyzes β-lactams via a serine-active-site mechanism. Key substrates include:
Notably, it lacks activity against cephamycins (cefoxitin) and carbapenems (imipenem) .
Table 1: Kinetic Parameters of this compound vs. OXA-10
Substrate | This compound kcat/Km (µM⁻¹s⁻¹) | OXA-10 kcat/Km (µM⁻¹s⁻¹) |
---|---|---|
Ceftazidime | 0.041 ± 0.001 | 0.037 ± 0.001 |
Benzylpenicillin | 210 ± 20 | 530 ± 10 |
Ampicillin | 23 ± 0.4 | 32 ± 2 |
Mechanistic Insights
-
Catalytic Efficiency : The G157D substitution reduces steric hindrance, enhancing ceftazidime binding via electrostatic interactions .
-
Metal Dependence : Dimerization (observed in OXA-10) is critical for activity, with Co²⁺ stabilizing the active site .
-
Acylation/Deacylation : Ser67 acts as the nucleophile, forming an acyl-enzyme intermediate. Asp157 facilitates deacylation via a water molecule .
Structural Determinants
-
Active-Site Motifs : Conserved S-X-V (positions 67–69) and K-T-G (positions 140–142) motifs .
-
Hydrophobic Bridge : A unique Ω-loop (residues 157–170) positions substrates optimally for hydrolysis .
Figure 1: Active-Site Comparison of this compound and OXA-10
-
Substitution N143S : Widens the substrate-binding pocket.
-
Substitution G157D : Introduces a negative charge, improving ceftazidime affinity.
Clinical Resistance Patterns
This compound contributes to multidrug resistance in P. aeruginosa and Acinetobacter baumannii. Key resistance phenotypes include:
-
Ceftazidime Resistance : MIC >256 µg/mL in clinical isolates .
-
Synergy with Permeability Defects : Enhances resistance when combined with porin mutations .
Table 2: Resistance Profiles of this compound-Producing Isolates
Antibiotic | Resistance Rate (%) |
---|---|
Piperacillin | 98.59 |
Ceftazidime | 100 |
Meropenem | 0 |
Colistin | 0 |
Inhibitor Susceptibility
This compound is resistant to clavulanic acid but partially inhibited by tazobactam (IC₅₀: 2–4 µM) . Carbapenems act as weak inhibitors due to poor acylation rates .
Evolutionary Context
This compound likely evolved from OXA-10 via point mutations under selective pressure from cephalosporin use . Its plasmid-mediated spread underscores its role in hospital-acquired infections .
特性
CAS番号 |
1257994-15-2 |
---|---|
分子式 |
C37H49F3N7O5P |
分子量 |
759.812 |
IUPAC名 |
diethyl (3-methoxy-4-((4-((2-methyl-7-((1r,4r)-4-(4-methylpiperazin-1-yl)cyclohexyl)-3-oxoisoindolin-4-yl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)benzyl)phosphonate |
InChI |
InChI=1S/C37H49F3N7O5P/c1-6-51-53(49,52-7-2)23-24-8-14-30(32(20-24)50-5)43-36-41-21-29(37(38,39)40)34(44-36)42-31-15-13-27(28-22-46(4)35(48)33(28)31)25-9-11-26(12-10-25)47-18-16-45(3)17-19-47/h8,13-15,20-21,25-26H,6-7,9-12,16-19,22-23H2,1-5H3,(H2,41,42,43,44)/t25-,26- |
InChIキー |
HZOFIHCVZSUCBZ-DIVCQZSQSA-N |
SMILES |
COC1=CC(CP(OCC)(OCC)=O)=CC=C1NC2=NC(NC3=CC=C([C@@H]4CC[C@@H](N5CCN(C)CC5)CC4)C(CN6C)=C3C6=O)=C(C(F)(F)F)C=N2 |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
OXA-11; OXA 11; OXA11. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。